Fmoc-Cysteinol(Trt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

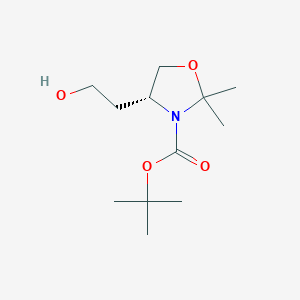

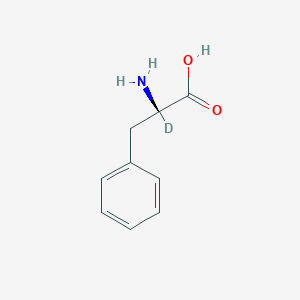

Fmoc-Cysteinol(Trt) is an amino acid commonly used in the Fmoc solid-phase peptide synthesis . It is an N-terminal protected cysteine derivative used in peptide synthesis .

Synthesis Analysis

Fmoc-Cysteinol(Trt) is used in a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis

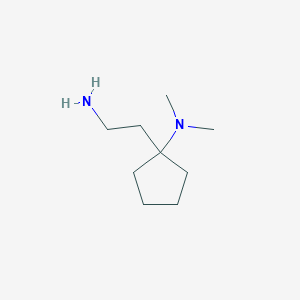

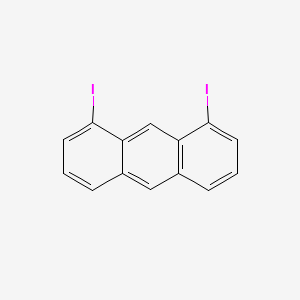

Fmoc-Cysteinol(Trt) contains a total of 80 bonds; 47 non-H bonds, 31 multiple bonds, 11 rotatable bonds, 1 double bond, 30 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 sulfide .Chemical Reactions Analysis

Fmoc-Cysteinol(Trt) is involved in the synthesis of peptides containing Cys . The Trt group is removed with 95% TFA containing 1-5% TIS .Physical And Chemical Properties Analysis

Fmoc-Cysteinol(Trt) has a molecular weight of 585.71 g/mol . It is white to off-white in color and appears as a powder . It is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .科学的研究の応用

Peptide Synthesis

Fmoc-Cysteinol(Trt): is widely used in the field of peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS). It serves as an N-terminal protected cysteine derivative that allows for the incorporation of cysteine residues into peptides while preventing unwanted side reactions. The Trt (trityl) group is especially favored due to its stability under synthesis conditions and its ease of removal during the final cleavage step .

Protein Engineering

In protein engineering, Fmoc-Cysteinol(Trt) plays a crucial role in facilitating the semisynthesis of proteins. It enables the synthesis of complex disulfide-rich peptides, which are essential for creating proteins with desired structural and functional properties. This compound is instrumental in the native chemical ligation process, which is a cornerstone technique for constructing proteins from peptides .

Drug Development

The pharmaceutical industry leverages Fmoc-Cysteinol(Trt) in the development of new drugs. It is used to synthesize peptide-based drugs and to create novel drug delivery systems. For instance, it has been utilized in the synthesis of platinum(IV) complexes aimed at targeting angiogenic tumor vasculature, showcasing its potential in cancer therapy .

Bioconjugation

Fmoc-Cysteinol(Trt): is essential in bioconjugation techniques, where it is used to attach various molecules to peptides and proteins. This process is vital for labeling proteins for detection, as well as for attaching therapeutic agents to carrier proteins, thereby enhancing the efficacy and specificity of treatments .

Materials Science

In materials science, Fmoc-Cysteinol(Trt) is used to create nanostructures for medical applications. A notable example is its use in the fabrication of nanobowl-infused core-shell microstructures for pH switchable on-demand anti-cancer drug delivery. These structures can actively tune their surface pore opening and closing in response to environmental pH changes, making them highly effective for targeted drug release .

Analytical Chemistry

In analytical chemistry, Fmoc-Cysteinol(Trt) is used as a standard in chromatographic methods to quantify cysteine derivatives. Its well-defined properties and stability make it an excellent reference compound for developing and calibrating analytical methods, which are crucial for quality control in peptide synthesis .

作用機序

Target of Action

Fmoc-Cysteinol(Trt) is primarily used in the field of peptide synthesis . Its main targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, specifically when a cysteine residue is required .

Mode of Action

Fmoc-Cysteinol(Trt) interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of Fmoc-Cysteinol(Trt) is used as a temporary protecting group for the amino group during the synthesis of the peptide chain . The Trt group, on the other hand, protects the thiol group of the cysteine residue . These protecting groups are removed at specific stages during the synthesis process to allow for the formation of peptide bonds .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Cysteinol(Trt) is the synthesis of peptide chains. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The use of Fmoc-Cysteinol(Trt) allows for the specific incorporation of cysteine residues into the peptide chain .

Pharmacokinetics

Its properties relevant to its use in synthesis include its stability under the conditions of fmoc spps and its reactivity towards the formation of peptide bonds .

Result of Action

The result of Fmoc-Cysteinol(Trt)'s action is the successful incorporation of cysteine residues into a peptide chain during its synthesis . This allows for the production of peptides with specific sequences and properties, including those that contain cysteine residues .

Action Environment

The action of Fmoc-Cysteinol(Trt) is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect its stability and reactivity . For instance, it is recommended that collidine is used as the base if activation with uronium or phosphonium reagents is to be employed, as this has been shown to significantly reduce loss of optical integrity during coupling .

Safety and Hazards

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUUFZRZOWREN-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cysteinol(Trt) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。